3-(Thiophen-2-YL)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
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Overview
Description
3-(Thiophen-2-YL)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a heterocyclic compound that contains a thiophene ring, a pyrazole ring, and a carbothioamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-YL)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the condensation of thiophene-2-carboxaldehyde with p-tolylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-2-YL)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine, nitric acid, and sulfuric acid are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazole derivatives.
Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives.
Scientific Research Applications
3-(Thiophen-2-YL)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-(Thiophen-2-YL)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins.
Antioxidant Activity: Scavenges free radicals and inhibits lipid peroxidation.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiopropamine and suprofen share the thiophene ring structure and exhibit similar biological activities.
Pyrazole Derivatives: Compounds such as celecoxib and rimonabant contain the pyrazole ring and are known for their anti-inflammatory and anticancer properties.
Uniqueness
3-(Thiophen-2-YL)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is unique due to the combination of the thiophene and pyrazole rings with a carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C15H15N3S2 |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazole-2-carbothioamide |
InChI |
InChI=1S/C15H15N3S2/c1-10-4-6-11(7-5-10)13-9-12(14-3-2-8-20-14)17-18(13)15(16)19/h2-8,13H,9H2,1H3,(H2,16,19) |
InChI Key |
OVCCLBDMXPMYHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=S)N)C3=CC=CS3 |
Origin of Product |
United States |
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